molecular formula C15H16N2O3 B1279041 Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 234108-42-0

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No. B1279041
M. Wt: 272.3 g/mol
InChI Key: NRDDLMIOBTZHTC-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

Sodium hydride (0.82 g, 23.0 mmol, 60% mineral oil dispersion) is added to a solution of 4-benzyloxycarbonylpiperazin-2-one (5.13 g, 21.9 mmol) in THF/DMF (75 mL, 3/1 v/v) at 0° C. The mixture is stirred for 5 minutes, then propargyl bromide (3.7 mL, 41.5 mmol) is added dropwise. The resulting solution is stirred for 1 hour then brought to room temperature and stirred for 2 hours. The reaction is quenched with saturated ammonium chloride solution then diluted with ethyl acetate and washed with water (4×) and brine. The organic layer is dried over MgSO4, filtered and concentrated to dryness. The residue is purified by column chromatography eluting with 5% MeOH/CH2Cl2 to give the product (5.96 g, 21.9 mmol) as a white solid. 1H NMR (CDCl3, 300 MHz) δ7.3 (m, 5H), 5.12 (s, 2H), 4.25 (s,2H), 4.16 (s, 2H), 3.75 (m, 2H), 3.47 (m, 2H), 2.22 (s, 1H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][NH:16][C:15](=[O:19])[CH2:14]1)=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:20](Br)[C:21]#[CH:22]>C1COCC1.CN(C=O)C>[CH2:3]([O:10][C:11]([N:13]1[CH2:18][CH2:17][N:16]([CH2:22][C:21]#[CH:20])[C:15](=[O:19])[CH2:14]1)=[O:12])[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(NCC1)=O
Name
THF DMF
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O
Step Two
Name
Quantity
3.7 mL
Type
reactant
Smiles
C(C#C)Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution is stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then brought to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
then diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water (4×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography
WASH
Type
WASH
Details
eluting with 5% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(N(CC1)CC#C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 21.9 mmol
AMOUNT: MASS 5.96 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.